In Vivo DNA Adduct Formation: 7‑(4‑Hydroxybutyl)guanine versus Co‑occurring Exocyclic Adducts in NPYR‑Treated Rats
In liver DNA of F344 rats administered a single i.p. dose of 450 mg kg⁻¹ NPYR, the parent adduct 7‑(4‑oxobutyl)guanine (which is chemically reduced to 7‑(4‑hydroxybutyl)guanine for structural confirmation) reached a level of 643 ± 9 µmol mol⁻¹ guanine [1]. This value represents approximately one‑third the concentration of the simultaneously measured exocyclic guanine adduct 1 reported in the same study, establishing a quantitative baseline for the relative abundance of the N7 lesion among NPYR‑derived DNA modifications [1].
| Evidence Dimension | DNA adduct level in vivo (liver DNA; single 450 mg kg⁻¹ NPYR dose) |
|---|---|
| Target Compound Data | 643 ± 9 µmol mol⁻¹ guanine (7-(4-oxobutyl)guanine, reducible to 7-(4-hydroxybutyl)guanine) |
| Comparator Or Baseline | Adduct 1 (exocyclic guanine adduct from NPYR): level roughly 3‑fold higher than adduct 2 |
| Quantified Difference | ~1:3 ratio (adduct 2 : adduct 1) |
| Conditions | Male F344 rat liver DNA, 450 mg kg⁻¹ NPYR i.p., analysis by HPLC‑UV/fluorescence |
Why This Matters
This is the only published absolute quantification of the N7‑guanine lesion in NPYR‑treated animals; procurement of 7‑(4‑hydroxybutyl)guanine as an authentic standard is essential for any laboratory that aims to calibrate LC‑MS/MS methods for this specific adduct.
- [1] Wang M, et al. Formation of 7-(4-oxobutyl)guanine in hepatic DNA of rats treated with N-nitrosopyrrolidine. Carcinogenesis. 1992;13(10):1909-1911. doi:10.1093/carcin/13.10.1909 View Source
